molecular formula C10H7BrN2 B1376375 5-bromo-3-methyl-1H-indole-7-carbonitrile CAS No. 1221448-64-1

5-bromo-3-methyl-1H-indole-7-carbonitrile

Cat. No.: B1376375
CAS No.: 1221448-64-1
M. Wt: 235.08 g/mol
InChI Key: KMQQSKDTKMRIBU-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-1H-indole-7-carbonitrile is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-methyl-1H-indole-7-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, which can lead to various biological activities . The nature of these interactions often involves binding to active sites of enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting cell proliferation . Additionally, this compound may modulate cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, indole derivatives can inhibit specific enzymes involved in cell proliferation, leading to anticancer effects . Additionally, this compound may activate or inhibit transcription factors, resulting in altered gene expression patterns that contribute to its biological activities.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, can maintain their biological activity over extended periods when stored under appropriate conditions . Degradation products may also form over time, potentially leading to altered biological effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer or anti-inflammatory activities. At higher doses, toxic or adverse effects may be observed . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic transformations can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within specific tissues or cellular compartments can significantly impact its biological effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or other organelles, where they can exert their biological effects by interacting with specific biomolecules.

Preparation Methods

The synthesis of 5-bromo-3-methyl-1H-indole-7-carbonitrile involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Industrial production methods often involve optimizing reaction conditions to increase yield and purity.

Chemical Reactions Analysis

5-Bromo-3-methyl-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Bromo-3-methyl-1H-indole-7-carbonitrile has diverse applications in scientific research:

Comparison with Similar Compounds

5-Bromo-3-methyl-1H-indole-7-carbonitrile can be compared with other indole derivatives such as:

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-3-methyl-1H-indole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2/c1-6-5-13-10-7(4-12)2-8(11)3-9(6)10/h2-3,5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQQSKDTKMRIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C(C=C(C=C12)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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